2-chloro-6-fluoro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide
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Overview
Description
The compound “2-chloro-6-fluoro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide” is a complex organic molecule that contains several functional groups. It has a benzamide group, a thiadiazole group, and halogen atoms (chlorine and fluorine) attached to the benzene ring .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the benzene ring. The presence of electronegative atoms like fluorine and chlorine would create regions of high electron density .Chemical Reactions Analysis
The chemical reactions of this compound would likely involve the functional groups present in the molecule. For example, the benzamide group might undergo hydrolysis to form an amine and a carboxylic acid .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of halogens might increase its density and boiling point compared to similar compounds without halogens .Scientific Research Applications
Benzothiazoles and Benzimidazoles in Scientific Research
Synthetic and Structural Properties : Benzothiazoles and benzimidazoles are significant in the development of novel compounds with diverse biological activities. For example, the synthesis of substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones illustrates the interest in exploring the structural properties and potential applications of benzothiazoles in medicinal chemistry (Issac & Tierney, 1996).
Antitumor Activity : Imidazole derivatives, including benzimidazoles, have shown significant antitumor activity, underscoring their importance in cancer research and the development of new chemotherapy agents (Iradyan et al., 2009).
Optoelectronic Materials : Research on functionalized quinazolines and pyrimidines, including benzimidazole derivatives, for optoelectronic materials has been highlighted, showing the utility of these compounds in the development of electronic devices, luminescent elements, and photoelectric conversion elements (Lipunova et al., 2018).
Antimicrobial and Anti-inflammatory Applications : The therapeutic potential of benzothiazoles and benzimidazoles extends to antimicrobial and anti-inflammatory applications. These compounds serve as key moieties in several biologically active compounds, with a wide range of pharmacological activities including antimicrobial, analgesic, and anti-inflammatory effects (Sumit et al., 2020).
Mechanism of Action
Target of Action
Similar compounds have been known to target peripheral sensory trigeminal nerves .
Mode of Action
It’s worth noting that similar compounds have been reported to act as antagonists to receptors such as the calcitonin gene-related peptide (cgrp) receptor .
Biochemical Pathways
Similar compounds have been known to influence the pathways involving the cgrp receptor .
Pharmacokinetics
It’s worth noting that similar compounds, such as boronic acids and their esters, are only marginally stable in water and their hydrolysis rate is considerably accelerated at physiological ph .
Result of Action
Similar compounds have been known to exhibit herbicidal activities .
Action Environment
It’s worth noting that the hydrolysis of similar compounds, such as boronic pinacol esters, is considerably accelerated at physiological ph .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
They may interact with enzymes, proteins, and other biomolecules, influencing their function and activity .
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
2-chloro-6-fluoro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClFN3OS/c16-10-7-4-8-11(17)12(10)13(21)18-15-20-19-14(22-15)9-5-2-1-3-6-9/h1-8H,(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYUDGEZCLSRGAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(S2)NC(=O)C3=C(C=CC=C3Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClFN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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